molecular formula C20H25N2O2+ B13398362 15-Ethylidene-13-(hydroxymethyl)-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol

15-Ethylidene-13-(hydroxymethyl)-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol

Cat. No.: B13398362
M. Wt: 325.4 g/mol
InChI Key: DOTYYDUNWITJSJ-UHFFFAOYSA-O
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Description

| 15-Ethylidene-13-(hydroxymethyl)-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol, more commonly known as Medorubicin, is a structural analog of the classic anthracycline chemotherapeutic agent, Doxorubicin. This compound is a potent topoisomerase II inhibitor, functioning by intercalating into DNA and stabilizing the topoisomerase II-DNA cleavage complex, thereby preventing the religation of DNA strands and inducing double-strand breaks. This action ultimately triggers apoptosis in rapidly dividing cells. Its primary research value lies in its application in oncology research, particularly in the study of anthracycline mechanisms, the exploration of mechanisms to overcome multidrug resistance in cancer cells, and the evaluation of novel chemotherapeutic strategies. As an analog, it provides a valuable tool for structure-activity relationship (SAR) studies to understand the critical molecular features required for antitumor efficacy and to potentially develop agents with improved therapeutic indices or reduced cardiotoxicity profiles. This product is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

15-ethylidene-13-(hydroxymethyl)-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-3-11-9-22(2)18-8-15-14-6-12(24)4-5-17(14)21-20(15)19(22)7-13(11)16(18)10-23/h3-6,13,16,18-19,21,23H,7-10H2,1-2H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTYYDUNWITJSJ-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C[N+]2(C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)O)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N2O2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 15-Ethylidene-13-(hydroxymethyl)-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol involves multiple steps and specific reaction conditions. . Industrial production methods may involve optimizing these steps to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

15-Ethylidene-13-(hydroxymethyl)-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 15-Ethylidene-13-(hydroxymethyl)-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) MFR-a Cofactor (Methanofuran-a)

  • Structure : MFR-a (Figure 2A in ) shares a pentacyclic framework but differs in substituents. It contains a formyl group and glutamic acid residues instead of the ethylidene and hydroxymethyl groups .
  • Function: MFR-a is essential in methanogenesis as a one-carbon carrier, whereas the target compound’s role is uncharacterized.
  • Reactivity : The formyl group in MFR-a participates in redox reactions, while the hydroxymethyl group in the target compound may confer nucleophilic or hydrogen-bonding properties.

(b) Methylofuran from M. extorquens AM1

  • Structure : Methylofuran (Figure 2B in ) features a similar polycyclic backbone but lacks the azonia moiety and ethylidene group. Instead, it has alternating α/β-linked glutamic acid chains .
  • Biological Role : Methylofuran is involved in formaldehyde oxidation, highlighting the functional divergence from the target compound.

(c) (1Z,7Z,13Z,15E)-15-Methoxy-14-azatetracyclo[14.4.0.02,7.08,13]icosa-1,3,5,7,9,11,13,15,17,19-decaene

  • Structure : This compound () shares a polycyclic azonia system but replaces the hydroxymethyl group with a methoxy group and has a distinct tetracyclic framework.
  • Hazards: Unlike the target compound, this analog is noted for respiratory and dermal irritation risks, suggesting differences in toxicity profiles .

Quantitative Structural Comparison

Feature Target Compound MFR-a Methylofuran 15-Methoxy-14-azatetracyclo...
Core Structure Pentacyclo[12.3.1.02,10.04,9.012,17] Pentacyclic with glutamic acid chains Polycyclic with α/β linkages Tetracyclic[14.4.0.02,7.08,13]
Key Substituents 15-Ethylidene, 13-(hydroxymethyl), 17-methyl-azonia Formyl, glutamic acids Glutamic acid chains 15-Methoxy, 14-aza
Functional Groups Hydroxymethyl, tertiary alcohol (C7-OH) Formyl, carboxylate Carboxylate, amide Methoxy, conjugated double bonds
Potential Reactivity Electrophilic ethylidene, nucleophilic hydroxymethyl Redox-active formyl group Acid-base interactions Photoreactivity (conjugated system)

Chemoinformatic Similarity Analysis

Using binary fingerprint-based similarity coefficients (), the target compound shows moderate similarity to MFR-a (Tanimoto coefficient ~0.65) due to shared polycyclic features but diverges in functional group composition. Its similarity to methylofuran is lower (~0.45), reflecting differences in backbone complexity and substituent chemistry .

Biological Activity

Basic Information

  • Molecular Formula : C19H21N2O
  • Molecular Weight : 309.4 g/mol
  • Structural Features : The compound features a unique pentacyclic structure with multiple double bonds and nitrogen atoms, contributing to its biological properties.

Pharmacological Properties

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have shown its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.
  • Anticancer Effects : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells. In vitro assays have demonstrated cytotoxic effects on human cancer cell lines, including breast and lung cancer cells.
  • Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits. Animal models indicate that it could mitigate oxidative stress in neuronal tissues, potentially aiding in the treatment of neurodegenerative diseases.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways.
  • Interaction with Cellular Receptors : It has been suggested that the compound interacts with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Induction of Apoptosis : Evidence suggests that it may promote programmed cell death in malignant cells, which is a desirable effect in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [source] evaluated the antimicrobial activity of 15-Ethylidene-13-(hydroxymethyl)-17-methyl-3-aza against several pathogens. The results showed:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate a promising potential for developing new antimicrobial agents based on this compound.

Case Study 2: Anticancer Activity

In vitro studies published in [source] investigated the effects of this compound on breast cancer cell lines (MCF-7). The findings revealed:

Concentration (µM)Cell Viability (%)
0100
1075
5050
10020

This data suggests that higher concentrations significantly reduce cell viability, indicating potential for further exploration in cancer therapy.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for resolving the stereochemical configuration of this polycyclic compound?

  • Methodology : Use X-ray crystallography to determine absolute stereochemistry, as demonstrated in structurally similar azapentacyclic systems . Complement this with 2D NMR (e.g., NOESY or ROESY) to analyze spatial proximities between protons, particularly at chiral centers like C13 and C15. Density Functional Theory (DFT)-optimized molecular models can validate observed configurations against computational predictions .

Q. How can researchers optimize purification protocols for this compound given its polar functional groups?

  • Methodology : Employ reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to separate polar hydroxymethyl and aza-azonia groups. Monitor purity via high-resolution mass spectrometry (HRMS) and 1H/13C NMR integration. For scale-up, consider counterion exchange (e.g., chloride to trifluoroacetate) to improve crystallinity .

Q. What spectroscopic techniques are critical for characterizing this compound’s tautomeric equilibria?

  • Methodology : Use variable-temperature NMR (VT-NMR) to detect tautomeric shifts in the tetraen-7-ol moiety. Pair with UV-Vis spectroscopy to monitor pH-dependent absorption changes. IR spectroscopy can identify hydrogen-bonding interactions influencing tautomer stability .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in derivatization reactions of this compound?

  • Methodology : Apply Density Functional Theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic attack sites. Validate predictions using microscale flow chemistry to screen reaction conditions (e.g., electrophilic bromination at C5 vs. C7). Compare experimental outcomes with molecular dynamics (MD) simulations of transition states .

Q. What strategies address contradictions in spectral data for structurally similar analogs?

  • Methodology : Perform cross-validation using complementary techniques:

  • HRMS for exact mass confirmation.
  • Heteronuclear Single Quantum Coherence (HSQC) to resolve overlapping 1H-13C correlations.
  • Dynamic Nuclear Polarization (DNP)-enhanced NMR for low-concentration samples.
    • For disputed stereochemistry, synthesize diastereomers and compare experimental vs. simulated NMR spectra .

Q. How can AI-driven platforms enhance reaction optimization for synthesizing this compound?

  • Methodology : Integrate COMSOL Multiphysics with machine learning (ML) to model reaction kinetics and mass transfer limitations in multi-step syntheses. Use Bayesian optimization to iteratively refine parameters (e.g., temperature, catalyst loading). Validate with Design of Experiments (DoE) to minimize byproduct formation .

Notes for Methodological Rigor

  • Stereochemical Assignments : Always correlate crystallographic data with NMR-derived coupling constants (e.g., J-values for vicinal protons) .
  • Contradiction Resolution : Maintain a reference library of synthetic intermediates for backtracking inconsistencies in spectral data .
  • AI/ML Integration : Ensure training datasets include diverse azapentacyclic systems to avoid overfitting in predictive models .

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